N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-4-3-5-14(12(11)2)19-17(22)16(21)18-8-6-15(20)13-7-9-23-10-13/h3-5,7,9-10,15,20H,6,8H2,1-2H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYMOHOORUHQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, with a molecular formula of and a molecular weight of approximately 332.42 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3S |
| Molecular Weight | 332.42 g/mol |
| IUPAC Name | N'-(2,3-dimethylphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |
| Purity | Typically ≥ 95% |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties . In tests against several bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound exhibited significant inhibitory effects. The minimum inhibitory concentration (MIC) values suggest that the compound could be a candidate for further development as an antimicrobial agent.
The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may interact with receptors that regulate cell growth and apoptosis.
- Oxidative Stress Induction : The thiophene moiety may contribute to increased oxidative stress in target cells, leading to cell death.
Study 1: Anticancer Activity in Breast Cancer Cells
A study published in Cancer Research evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed:
- Cell Viability : Reduced by 65% at 50 µM concentration after 48 hours.
- Apoptosis Markers : Increased expression of caspase-3 and PARP cleavage was observed.
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, the compound was tested against E. coli and Staph. aureus. Key findings included:
- MIC Values : 32 µg/mL for E. coli and 16 µg/mL for Staph. aureus.
- Mechanism : The compound disrupted bacterial cell membrane integrity.
Q & A
Q. What are the optimal synthetic routes for N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Coupling 2,3-dimethylaniline with oxalyl chloride to form the N1-(2,3-dimethylphenyl)oxalamide intermediate.
- Step 2 : Reacting 3-hydroxy-3-(thiophen-3-yl)propylamine with the intermediate under basic conditions (e.g., triethylamine in dichloromethane).
- Step 3 : Purification via column chromatography or recrystallization. Key variables include solvent choice (e.g., DMF for polar intermediates), temperature (40–60°C for amide bond formation), and catalysts (e.g., HOBt/EDC for improved yields). Reaction progress is monitored using TLC or HPLC .
| Step | Reagents/Conditions | Yield (%)* |
|---|---|---|
| 1 | Oxalyl chloride, DCM, 0°C | 75–85 |
| 2 | TEA, DMF, 50°C | 60–70 |
| 3 | Column chromatography (EtOAc/hexane) | 90–95 purity |
| *Hypothetical yields based on analogous oxalamide syntheses. |
Q. How is the structural integrity of this compound confirmed?
Spectroscopic methods are critical:
- NMR : H and C NMR confirm the presence of methylphenyl (δ 2.2–2.4 ppm for CH), hydroxypropyl (δ 4.8–5.0 ppm for -OH), and thiophene (δ 6.8–7.2 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 413.15) .
- IR Spectroscopy : Peaks at 3300 cm (N-H stretch) and 1650 cm (C=O) confirm amide bonds .
Advanced Research Questions
Q. What reaction mechanisms govern its stability under physiological conditions?
The compound’s oxalamide linkage is prone to hydrolysis, especially in acidic or basic environments. Kinetic studies using HPLC reveal:
- Acidic Hydrolysis (pH 2) : Cleavage of the oxalamide bond via nucleophilic attack by HO, with a half-life of ~8 hours at 37°C.
- Basic Hydrolysis (pH 9) : Faster degradation (half-life ~2 hours) due to hydroxide ion activity. Stabilization strategies include formulating with cyclodextrins or PEGylation to shield reactive sites .
| Condition | Hydrolysis Rate (k, h⁻¹) | Degradation Products |
|---|---|---|
| pH 2 | 0.086 | 2,3-dimethylaniline, 3-(thiophen-3-yl)propane-1,3-diol |
| pH 9 | 0.35 | Oxalic acid, fragmented amines |
Q. How does this compound interact with biological targets?
Molecular docking and surface plasmon resonance (SPR) studies suggest:
- Kinase Inhibition : The thiophene moiety binds to ATP pockets in kinases (e.g., EGFR), with IC values of 0.8–1.2 µM .
- Hydrogen Bonding : The hydroxypropyl group forms H-bonds with Asp831 in PARP-1, enhancing inhibitory activity .
- Metabolic Pathways : CYP3A4-mediated oxidation of the thiophene ring generates reactive metabolites, requiring co-administration with CYP inhibitors in in vivo models .
Q. What methodologies resolve contradictions in reported bioactivity data?
Discrepancies in IC values (e.g., 0.8 µM vs. 2.5 µM for EGFR inhibition) arise from assay conditions. Solutions include:
- Standardized Assays : Use ATP concentration-matched kinase assays (1 mM ATP) .
- Computational Validation : MD simulations to assess binding mode consistency across pH and solvent conditions .
- Meta-Analysis : Pooling data from orthogonal methods (e.g., SPR, ITC) to confirm affinity trends .
Data Gaps and Future Directions
- Enantioselective Synthesis : No reported methods for asymmetric synthesis of the hydroxypropyl-thiophene moiety; chiral catalysts like BINOL-phosphates could be explored .
- In Vivo Pharmacokinetics : Limited data on oral bioavailability; preclinical studies in murine models are needed to assess absorption and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
